

Cabergoline-d6: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Cabergoline-d6

Cat. No.: B10820101

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This technical guide provides an in-depth overview of **Cabergoline-d6**, a deuterated form of the potent dopamine D2 receptor agonist, Cabergoline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, a representative analytical protocol, and its primary signaling pathway.

Core Molecular and Physical Data

Cabergoline-d6 is a stable, isotopically labeled analog of Cabergoline, primarily utilized as an internal standard for the precise quantification of Cabergoline in biological samples using mass spectrometry techniques.^[1] The incorporation of six deuterium atoms enhances its molecular weight, allowing for clear differentiation from the unlabeled parent compound in mass spectrometric analyses.

Property	Value	Source(s)
Molecular Formula	C ₂₆ H ₃₁ D ₆ N ₅ O ₂	[1][2]
Molecular Weight	457.65 g/mol	[2]
Appearance	Off-white Hygroscopic solid	[2]
Solubility	Soluble in Acetonitrile and DMSO	[1][2]
Storage Conditions	2-8°C	[2]

Experimental Protocol: Quantification of Cabergoline using Cabergoline-d6 Internal Standard by LC-MS/MS

The following is a representative protocol for the quantification of Cabergoline in human plasma, employing **Cabergoline-d6** as an internal standard. This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.[3][4]

1. Sample Preparation:

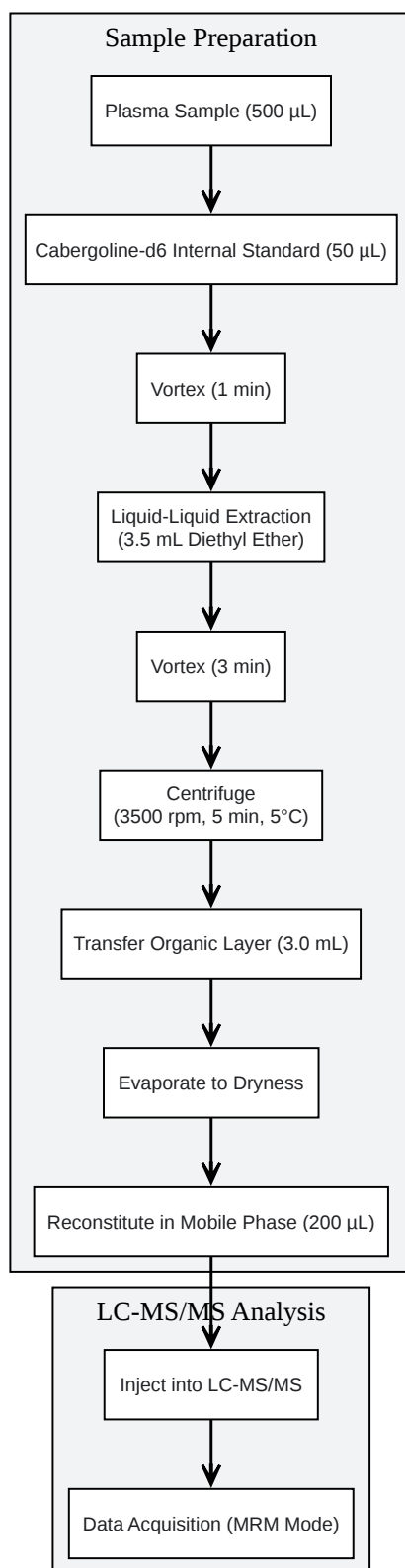
- To 500 µL of human plasma, add 50 µL of a **Cabergoline-d6** internal standard solution (concentration will depend on the specific assay requirements).
- Vortex the sample for 1 minute to ensure homogeneity.
- Perform a liquid-liquid extraction by adding 3.5 mL of diethyl ether.
- Vortex the mixture for 3 minutes, followed by centrifugation at 3500 rpm for 5 minutes at 5°C. [4]
- Transfer 3.0 mL of the upper organic layer to a new tube.
- Evaporate the solvent under a stream of nitrogen at 37°C.
- Reconstitute the dried extract in 200 µL of the mobile phase.[4]

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 μ m) or equivalent.[4]
 - Mobile Phase: 20 mM ammonium acetate and methanol (30:70, v/v).[4]
 - Flow Rate: 0.75 mL/min.[4]
 - Injection Volume: 15 μ L.[4]
 - Column Temperature: 30°C.[4]
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Cabergoline: m/z 452.3 \rightarrow 381.2[4][5]
 - **Cabergoline-d6**: The specific transition for **Cabergoline-d6** would be approximately m/z 458.3 \rightarrow 387.2 (parent and fragment ions shifted by +6 Da), though this should be optimized empirically.

3. Data Analysis:

- Quantify the concentration of Cabergoline in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (**Cabergoline-d6**).
- Generate a calibration curve using known concentrations of Cabergoline with a fixed concentration of **Cabergoline-d6**.



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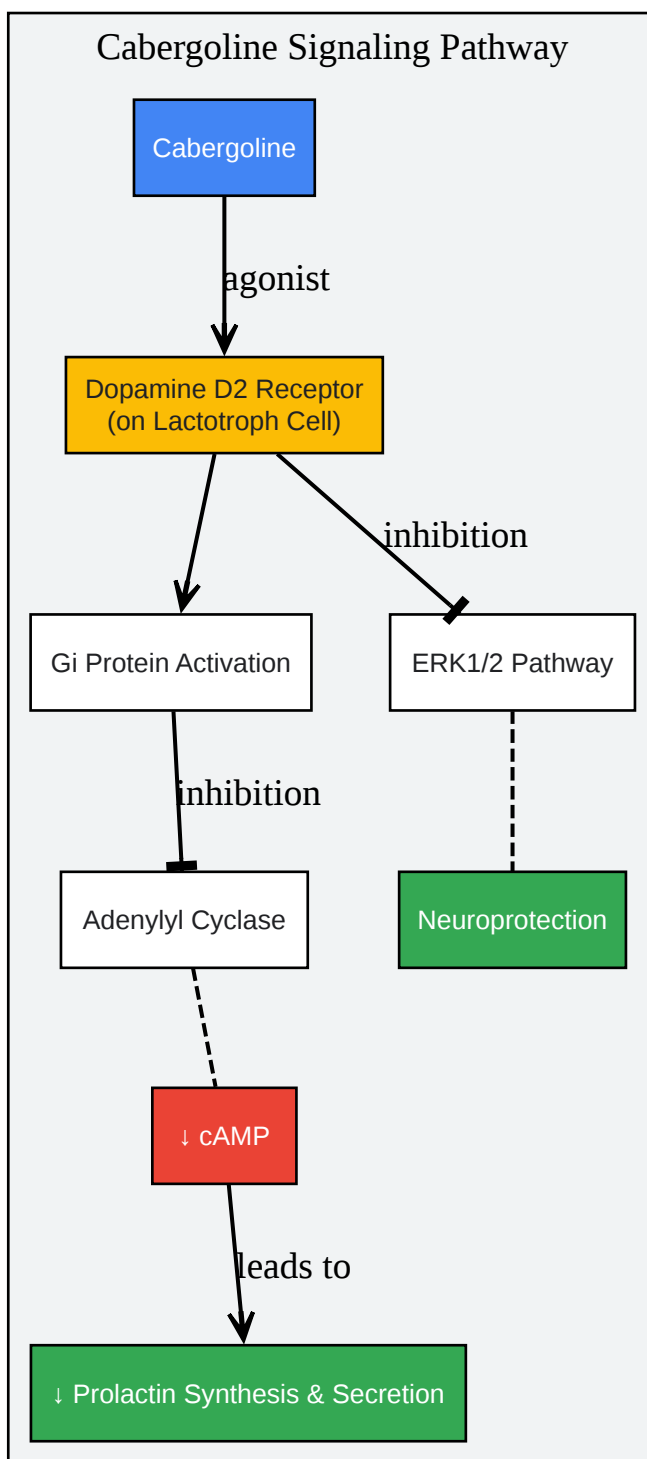
Experimental Workflow for Cabergoline Quantification

Primary Signaling Pathway: Dopamine D2 Receptor Agonism

Cabergoline functions primarily as a potent agonist of the dopamine D2 receptor.[6][7] In the tuberoinfundibular pathway, dopamine is released from the hypothalamus and acts on D2 receptors on lactotroph cells in the anterior pituitary gland to inhibit the secretion of prolactin.[6][7] Cabergoline mimics this action, leading to a direct and sustained reduction in prolactin levels.[8]

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) associated with Gi proteins.[6] Upon activation by an agonist like Cabergoline, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP signaling ultimately results in the inhibition of prolactin synthesis and release.

Furthermore, studies have shown that Cabergoline's activation of the D2 receptor can suppress the ERK1/2 signaling pathway, which may contribute to its neuroprotective effects against oxidative stress.[1][9][10]



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Cabergoline's Dopamine D2 Receptor Signaling Pathway

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